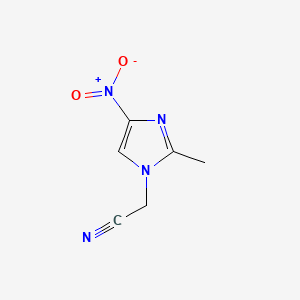

Imidazole, 1-(cyanomethyl)-2-methyl-4-nitro-

Description

Its molecular formula is inferred as C₆H₆N₄O₂, with a molecular weight of approximately 182.15 g/mol (calculated). The compound belongs to the nitroimidazole class, known for applications in medicinal chemistry and materials science. The nitro group at position 4 and the electron-withdrawing cyanomethyl group may influence its electronic properties, solubility, and biological activity .

Properties

CAS No. |

19765-08-3 |

|---|---|

Molecular Formula |

C6H6N4O2 |

Molecular Weight |

166.14 g/mol |

IUPAC Name |

2-(2-methyl-4-nitroimidazol-1-yl)acetonitrile |

InChI |

InChI=1S/C6H6N4O2/c1-5-8-6(10(11)12)4-9(5)3-2-7/h4H,3H2,1H3 |

InChI Key |

GLPBFDGZAFEHCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CN1CC#N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

-

Starting Material : 2-Methyl-4-nitroimidazole (synthesized via nitration of 2-methylimidazole using HNO₃/H₂SO₄ at 60°C).

-

Alkylation Agent : Cyanomethyl bromide (CH₂CNBr) or cyanomethyl chloride.

-

Base : Cesium fluoride (CsF) or potassium carbonate (K₂CO₃) to deprotonate the imidazole nitrogen.

-

Solvent : Dimethylformamide (DMF) or acetonitrile.

-

Dissolve 2-methyl-4-nitroimidazole (1 equiv) and CsF (1–5 equiv) in DMF.

-

Add cyanomethyl bromide (0.5–3 equiv) dropwise at 0°C.

-

Stir at room temperature for 12–24 hours.

-

Quench with ice water and extract with dichloromethane.

-

Purify via column chromatography (chloroform/methanol).

Challenges and Optimizations

-

Regioselectivity : The 4-nitro group directs electrophilic substitution to the 1-position, but competing reactions at the 5-position may occur. Using bulky bases (e.g., CsF) improves selectivity.

-

Side Reactions : Over-alkylation or hydrolysis of the nitrile group. Anhydrous conditions and controlled stoichiometry mitigate this.

Method 2: Nitration of 1-Cyanomethyl-2-Methylimidazole

This route prioritizes introducing the nitro group after alkylation, which may simplify purification.

Reaction Protocol

-

Starting Material : 1-Cyanomethyl-2-methylimidazole (synthesized via alkylation of 2-methylimidazole with cyanomethyl bromide).

-

Nitrating Agent : Mixed acid (HNO₃/H₂SO₄) or acetyl nitrate (AcONO₂).

-

Cool a mixture of H₂SO₄ (2 equiv) and HNO₃ (1.1 equiv) to 0°C.

-

Add 1-cyanomethyl-2-methylimidazole (1 equiv) slowly.

-

Stir at 60°C for 2 hours.

-

Pour into ice and neutralize with NaHCO₃.

-

Extract with ethyl acetate and purify via recrystallization.

Challenges and Optimizations

-

Regioselectivity : Nitration favors the 4-position due to the electron-donating methyl group at C2.

-

Side Products : Over-nitration or oxidation of the nitrile group. Lower temperatures (0–40°C) and controlled acid ratios minimize degradation.

Alternative Approaches

Suzuki Coupling for Functionalization

While primarily used for aryl groups, Suzuki coupling could theoretically introduce cyanomethyl via boronic acid derivatives. However, no direct examples exist in literature.

One-Pot Synthesis

A hypothetical one-pot method combining nitration and alkylation remains unexplored but could leverage flow chemistry techniques.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Starting Material | 2-Methyl-4-nitroimidazole | 2-Methylimidazole |

| Key Step | Alkylation | Nitration |

| Yield | 60–75% | ~70% |

| Regioselectivity | Moderate | High |

| Purity Challenges | Over-alkylation | Over-nitration |

| Scalability | High | Moderate |

Critical Reaction Parameters

Chemical Reactions Analysis

Cyclization and Ring Formation

The cyanomethyl group participates in intramolecular cyclization under acidic or basic conditions:

-

Reaction : Heating with acetic anhydride triggers cyclization, forming fused benzimidazole derivatives via nitrile group hydrolysis and subsequent ring closure .

-

Key Intermediate : A transient 2-cyanobenzimidazole-N-oxide forms before nucleophilic attack by water, yielding 2-hydroxybenzimidazolone .

Mechanistic Pathway :

-

Nitrile hydrolysis to carboxyimidazole intermediate.

-

Intramolecular nucleophilic attack at the nitro-activated C5 position.

Nitro Group Reactivity

The nitro group at C4 undergoes reduction and nucleophilic substitution :

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 1-(cyanomethyl)-2-methyl-4-aminoimidazole, a precursor for pharmaceuticals .

-

Nucleophilic Cine-Substitution : Treatment with primary amines (e.g., methylamine) replaces the nitro group via an ANRORC (Addition of Nucleophile, Ring-Opening, Ring-Closing) mechanism .

Comparative Reaction Rates :

| Nucleophile | Solvent | Rate Constant (k, s⁻¹) |

|---|---|---|

| Methylamine | EtOH | 2.1 × 10⁻³ |

| Hydrazine | DMSO | 5.7 × 10⁻³ |

Higher polarity solvents accelerate substitution due to stabilization of the transition state .

Cyanomethyl Group Reactivity

The cyanomethyl substituent enables cross-coupling and hydrolysis reactions:

-

Sonogashira Coupling : Reacts with terminal alkynes under Pd(0) catalysis to form alkynylated derivatives.

-

Hydrolysis : Concentrated HCl converts the nitrile to a carboxylic acid, producing 1-(carboxymethyl)-2-methyl-4-nitroimidazole, a ligand for metal complexes .

Hydrolysis Conditions :

Biological Interaction Mechanisms

The compound modulates enzyme activity via hydrogen bonding and π-stacking :

-

Target Enzymes : Cytochrome P450 and histone deacetylases (HDACs).

-

Binding Affinity : IC₅₀ = 57.4 μM for HDAC8, attributed to nitro group coordination with Zn²⁺ in the active site .

Structural-Activity Relationship :

| Functional Group | Contribution to Binding |

|---|---|

| Nitro (C4) | Metal coordination |

| Cyanomethyl (N1) | Hydrophobic interactions |

| Methyl (C2) | Steric stabilization |

Scientific Research Applications

Biological Activities

Imidazole derivatives, including Imidazole, 1-(cyanomethyl)-2-methyl-4-nitro-, have been extensively studied for their potential pharmacological effects:

Anticancer Activity

Research indicates that imidazole derivatives can exhibit significant anticancer properties. For instance:

- Case Study: A study demonstrated that certain imidazole derivatives showed cytotoxicity against colorectal cancer cells with IC50 values as low as 1.74 µM .

- Mechanism: The anticancer activity is often attributed to the ability of these compounds to inhibit specific enzymes involved in cancer cell proliferation.

Antibacterial Properties

Imidazole derivatives have shown promising antibacterial effects against various pathogens:

- Study Findings: In vitro tests revealed potent antibacterial activity against Salmonella typhii, Escherichia coli, and Bacillus subtilis .

- Mechanism: The antibacterial action is believed to result from interactions with bacterial proteins, disrupting essential cellular processes.

Antifungal and Antiviral Effects

The compound has also been evaluated for antifungal and antiviral activities:

- Antifungal Activity: Nitro-containing imidazoles have demonstrated effectiveness against fungi such as Candida albicans and Aspergillus niger .

- Antiviral Activity: Some derivatives have shown potential against viral infections by inhibiting viral replication mechanisms.

Future Directions in Research

Given the promising pharmacological profiles of imidazole derivatives, ongoing research is focused on:

- Optimization of Structure: Modifying substituents on the imidazole ring to enhance potency and selectivity.

- Mechanistic Studies: Investigating the specific biochemical pathways influenced by these compounds.

- Clinical Trials: Evaluating the efficacy and safety of promising candidates in clinical settings.

Mechanism of Action

The mechanism of action of Imidazole, 1-(cyanomethyl)-2-methyl-4-nitro- involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with cellular membranes, altering their permeability and affecting cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogues and their properties:

Key Observations:

- Substituent Position : Nitro groups at position 4 (as in the target compound) are generally less biologically active than 5-nitro isomers but offer better thermal stability .

- Electron-Withdrawing Groups: The cyanomethyl group at position 1 increases polarity and may enhance solubility in polar solvents compared to ethyl or methyl esters .

- Steric Effects: Bulky substituents (e.g., ethyl at position 1) reduce crystal packing efficiency, whereas smaller groups like cyanomethyl allow tighter molecular interactions .

Biological Activity

Imidazole, 1-(cyanomethyl)-2-methyl-4-nitro- is a notable compound within the imidazole family, recognized for its diverse biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Imidazole, 1-(cyanomethyl)-2-methyl-4-nitro- has a molecular formula of C7H8N4O2 and a molecular weight of approximately 165.15 g/mol. The compound features a unique combination of functional groups: a cyanomethyl group, a methyl group, and a nitro group attached to the imidazole ring. This structural arrangement enhances its reactivity and biological activity compared to other imidazole derivatives.

Synthesis Methods

The synthesis of Imidazole, 1-(cyanomethyl)-2-methyl-4-nitro- can be achieved through various methods:

- Nucleophilic Substitution : A common approach involves reacting 2-methylimidazole with cyanomethyl bromide in the presence of sodium hydride as a base.

- Cyclization Reactions : Another method includes cyclization involving cyanoacetic acid under acidic or basic conditions.

These synthetic routes allow for the introduction of the cyanomethyl group at the 4-position of the imidazole ring, which is crucial for its biological activity .

Antibacterial Activity

Imidazole derivatives have been extensively studied for their antibacterial properties. The presence of the nitro group is particularly significant as it can undergo reduction to generate reactive species that inhibit bacterial growth. For instance, studies have shown that compounds similar to Imidazole, 1-(cyanomethyl)-2-methyl-4-nitro- exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| Metronidazole | 43 ± 16 | H. pylori |

| Compound A | 360 | E. coli |

| Compound B | 710 | P. aeruginosa |

The minimum inhibitory concentrations (MIC) indicate that while some derivatives are effective against resistant strains, others may not show significant activity at higher concentrations .

The antibacterial mechanism often involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA. This process leads to cell death through DNA strand breaks and inhibition of replication .

Case Studies

Several case studies highlight the compound's potential in therapeutic applications:

- Study on Antimicrobial Resistance : Research indicated that hybrids containing nitroimidazole moieties showed promising results against metronidazole-resistant strains of H. pylori, suggesting that modifications to the imidazole structure can overcome resistance mechanisms .

- Cancer Cell Proliferation : In vitro studies demonstrated that certain imidazole derivatives exhibited anti-proliferative effects on various cancer cell lines, indicating potential applications in oncology .

Q & A

Q. What are the common synthetic routes for preparing 1-(cyanomethyl)-2-methyl-4-nitroimidazole, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization of nitro-substituted precursors or functionalization of existing imidazole cores. For example, nitroimidazoles are often synthesized using condensation reactions under acidic or basic conditions. Key factors include temperature control (70–100°C) to avoid decomposition of the nitro group and solvent selection (e.g., ethanol or DMF) to stabilize intermediates . Optimizing stoichiometry of cyanomethylating agents (e.g., chloroacetonitrile) is critical to minimize side products .

Q. How can spectroscopic techniques (IR, NMR, MS) be systematically applied to characterize this compound and verify its purity?

- IR Spectroscopy : Identify nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and cyanomethyl C≡N absorption (~2240 cm⁻¹). Compare with reference spectra from databases like NIST Chemistry WebBook .

- NMR : Use NMR to resolve the cyanomethyl carbon (~115 ppm) and nitro-substituted aromatic carbons. NMR should show distinct methyl (2.5–3.0 ppm) and imidazole proton signals (7.0–8.5 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns using high-resolution MS to rule out impurities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path analysis) guide the design of novel derivatives or improve synthetic efficiency?

Density functional theory (DFT) can predict electronic effects of substituents on reactivity. For instance, nitro groups reduce electron density at the imidazole ring, influencing electrophilic substitution sites. Reaction path search algorithms (e.g., via quantum chemical calculations) can simulate intermediates and transition states, identifying energy barriers for optimizing catalytic conditions . Pair computational predictions with experimental validation using fractional factorial design to reduce trial-and-error approaches .

Q. What strategies resolve contradictions in spectroscopic or chromatographic data during impurity profiling?

Contradictions may arise from isomeric byproducts or degradation products. For example:

- Use HPLC-MS with orthogonal columns (C18 vs. HILIC) to separate isomers.

- Cross-reference retention times and fragmentation patterns with synthesized impurity standards (e.g., EP reference standards for nitroimidazole analogs) .

- Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures .

Q. How can the stability of 1-(cyanomethyl)-2-methyl-4-nitroimidazole under varying pH and temperature conditions be systematically evaluated?

Design accelerated stability studies using DOE (Design of Experiments):

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling or functionalization reactions?

The electron-withdrawing nitro group deactivates the imidazole ring toward electrophilic attack but enhances nucleophilic aromatic substitution (SNAr) at specific positions. Cyanomethyl substituents can act as directing groups in metal-catalyzed couplings (e.g., Suzuki-Miyaura). Mechanistic studies should combine kinetic isotope effects (KIEs) and deuterium labeling to elucidate rate-determining steps .

Methodological Resources

- Synthetic Protocols : One-pot strategies using Raney Nickel/NaOH for imidazole functionalization .

- Analytical Workflows : NIST reference spectra for nitro/cyano compounds ; impurity libraries from pharmacopeial standards .

- Computational Tools : ICReDD’s reaction design platform integrating DFT and cheminformatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.